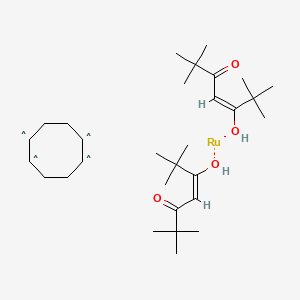
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II)
説明
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II), commonly referred to as Ru(dppf)2, is a coordination compound of ruthenium with the dppf ligand. It is used as a catalyst in a variety of organic reactions and has been studied extensively in the scientific community. It has a wide range of applications in organic synthesis, including the synthesis of pharmaceutical drugs, agrochemicals, and other fine chemicals.
科学的研究の応用
Ru(dppf)2 has a wide range of applications in organic synthesis, including the synthesis of pharmaceutical drugs, agrochemicals, and other fine chemicals. It is also used as a catalyst in a variety of organic reactions, such as the Wittig reaction, the Negishi coupling, the Stille reaction, and the Heck reaction. In addition, Ru(dppf)2 has been used in the synthesis of polymers, in the production of nanoparticles, and in the preparation of metal-organic frameworks.
作用機序
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) is a complex compound that primarily targets metal catalysts . It acts as an air-stable ligand for these catalysts, facilitating various chemical reactions .
Mode of Action
This compound interacts with its targets through O-additions and C-additions . These interactions enable the compound to serve as a substrate for heterocycles . The compound’s mode of action is largely determined by its bidentate ligand nature, which allows it to form stable complexes with lanthanide ions .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex
Result of Action
The molecular and cellular effects of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) are largely dependent on the specific reactions it catalyzes. For instance, in the synthesis of α-aryl-β-diketones , the compound likely facilitates the formation of carbon-carbon bonds, leading to the production of these diketones.
Action Environment
The action, efficacy, and stability of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be highly sensitive to changes in temperature . Therefore, controlling the temperature during reactions involving this compound is crucial for ensuring its stability and maximizing its efficacy.
実験室実験の利点と制限
One of the main advantages of using Ru(dppf)2 in laboratory experiments is its high selectivity, which makes it ideal for the synthesis of complex molecules. Additionally, Ru(dppf)2 is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of Ru(dppf)2 in laboratory experiments. For example, it is sensitive to air and moisture and must be handled carefully in order to prevent decomposition. In addition, Ru(dppf)2 is not very soluble in many organic solvents, which can limit its use in some applications.
将来の方向性
The use of Ru(dppf)2 in organic synthesis is likely to continue to increase in the future, as it is a versatile and effective catalyst. In particular, Ru(dppf)2 is likely to be used more extensively in the synthesis of pharmaceutical drugs, agrochemicals, and other fine chemicals. Additionally, Ru(dppf)2 could potentially be used in the synthesis of metal-organic frameworks, which have many potential applications in the fields of catalysis, energy storage, and drug delivery. Finally, Ru(dppf)2 could be used to synthesize nanomaterials, which could be used for a variety of applications, such as drug delivery, sensing, and imaging.
特性
InChI |
InChI=1S/2C11H20O2.C8H12.Ru/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-2-4-6-8-7-5-3-1;/h2*7,12H,1-6H3;1-2,7-8H,3-6H2;/b2*8-7+;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRIRWTZWRZLB-COYDWXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1C[CH][CH]CC[CH][CH]1.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.C1[CH][CH]CC[CH][CH]C1.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3125742.png)
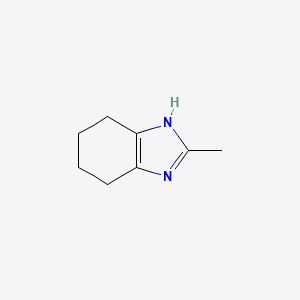
![N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3125749.png)
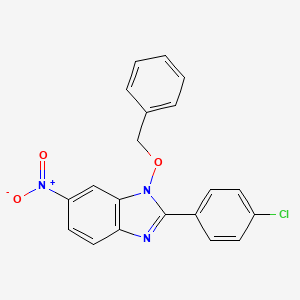


![5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B3125786.png)
![2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B3125789.png)
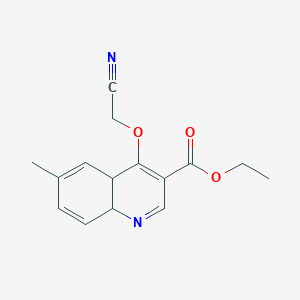
![1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B3125799.png)
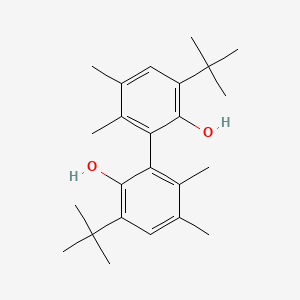
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3125820.png)
![tert-butyl (2S)-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B3125827.png)